7-(9H-Carbazol-9-YL)-1,2,3,4-tetrafluoroacridine
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Overview
Description
7-(9H-Carbazol-9-YL)-1,2,3,4-tetrafluoroacridine is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(9H-Carbazol-9-YL)-1,2,3,4-tetrafluoroacridine typically involves the following steps:
Formation of Carbazole Derivative: The initial step involves the synthesis of a carbazole derivative.
Coupling Reaction: The final step involves the coupling of the fluorinated acridine with the carbazole derivative.
Industrial Production Methods
Industrial production of this compound may involve scaling up the above synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
7-(9H-Carbazol-9-YL)-1,2,3,4-tetrafluoroacridine can undergo various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products
Oxidation: Formation of carbazole-quinones.
Reduction: Formation of tetrahydrocarbazole derivatives.
Substitution: Formation of substituted carbazole derivatives.
Scientific Research Applications
7-(9H-Carbazol-9-YL)-1,2,3,4-tetrafluoroacridine has a wide range of scientific research applications:
Organic Electronics: Used as a hole-transporting material in organic light-emitting diodes (OLEDs) due to its excellent charge transport properties.
Photovoltaics: Employed in the development of organic photovoltaic cells for efficient light absorption and charge separation.
Biological Applications: Investigated for its potential use in bioimaging and as a fluorescent probe in biological systems.
Mechanism of Action
The mechanism of action of 7-(9H-Carbazol-9-YL)-1,2,3,4-tetrafluoroacridine involves its interaction with specific molecular targets and pathways:
Charge Transport: The compound facilitates efficient charge transport in organic electronic devices due to its high charge carrier mobility.
Fluorescence: Exhibits strong fluorescence properties, making it suitable for use in bioimaging and sensing applications.
Photophysical Properties: The presence of fluorine atoms enhances the compound’s photophysical properties, including its stability and emission characteristics.
Comparison with Similar Compounds
Similar Compounds
9H-Carbazole: A basic structural element with versatile applications in optoelectronics and pharmaceuticals.
2,7-Dibromo-9H-carbazole: Used in the synthesis of various carbazole derivatives with enhanced electronic properties.
4-(9H-Carbazol-9-yl)benzaldehyde: Employed in the synthesis of hole-transporting materials for OLEDs.
Uniqueness
7-(9H-Carbazol-9-YL)-1,2,3,4-tetrafluoroacridine stands out due to the presence of fluorine atoms, which significantly enhance its electronic and photophysical properties. This makes it a valuable compound for advanced applications in organic electronics and photonics .
Properties
CAS No. |
643032-50-2 |
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Molecular Formula |
C25H12F4N2 |
Molecular Weight |
416.4 g/mol |
IUPAC Name |
7-carbazol-9-yl-1,2,3,4-tetrafluoroacridine |
InChI |
InChI=1S/C25H12F4N2/c26-21-17-12-13-11-14(9-10-18(13)30-25(17)24(29)23(28)22(21)27)31-19-7-3-1-5-15(19)16-6-2-4-8-20(16)31/h1-12H |
InChI Key |
RPDSOGLIRSROLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC5=CC6=C(C(=C(C(=C6F)F)F)F)N=C5C=C4 |
Origin of Product |
United States |
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